Ammonium Acetate-13C2

Description

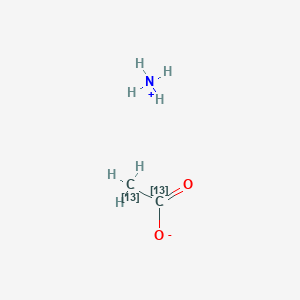

Structure

3D Structure of Parent

Properties

Molecular Formula |

¹³C₂H₇NO₂ |

|---|---|

Molecular Weight |

79.07 |

Synonyms |

Acetic Acid-13C2 Ammonium Salt; Mindererus’s Spirit-13C2; 1BEEM-13C2; |

Origin of Product |

United States |

Applications of Ammonium Acetate ¹³c₂ in Metabolic Research

Ammonium (B1175870) Acetate-¹³C₂, a stable isotope-labeled compound, serves as a powerful tracer in metabolic studies. Its utilization in ¹³C Metabolic Flux Analysis (¹³C-MFA) and other isotopic tracing techniques allows researchers to meticulously track the journey of acetate's carbon atoms through various biochemical pathways. This provides a detailed snapshot of cellular metabolism in a wide range of biological systems.

Applications in Advanced Spectroscopic and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy with Ammonium (B1175870) Acetate-13C2

The presence of two adjacent ¹³C nuclei in Ammonium Acetate-13C2 makes it a powerful probe in Nuclear Magnetic Resonance (NMR) spectroscopy. This section explores its applications in protein analysis, metabolic monitoring, and signal enhancement techniques.

Isotopic labeling is a fundamental strategy in protein NMR for elucidating structure and dynamics. While not a direct precursor for all amino acids, the acetyl-CoA derived from this compound can be utilized by certain organisms to synthesize specific amino acids. This allows for the targeted introduction of ¹³C labels into proteins, which is invaluable for resolving spectral overlap and performing advanced NMR experiments to study protein structure, folding, and conformational changes. The strategic placement of ¹³C labels derived from this compound can provide crucial distance and dihedral angle restraints, which are essential for the accurate determination of three-dimensional protein structures in solution.

This compound is extensively used as a tracer to monitor metabolic pathways in both living organisms (in vivo) and in isolated cells or tissues (in vitro). nih.gov Upon entering a biological system, the ¹³C₂-acetate is converted to ¹³C₂-acetyl-CoA, a central metabolite that feeds into various biochemical pathways, most notably the tricarboxylic acid (TCA) cycle. nih.gov By tracking the incorporation and distribution of the ¹³C label into downstream metabolites such as glutamate (B1630785), glutamine, and GABA, researchers can quantify metabolic fluxes and gain insights into cellular bioenergetics. nih.govsciencecentral.in

A study on rat brain metabolism utilized [1,2-¹³C₂]acetate to probe cerebral metabolic compartments. nih.gov The analysis of ¹³C-¹³C spin coupling patterns in glutamate and glutamine revealed the existence of two distinct TCA cycles, one of which preferentially metabolizes acetate (B1210297). nih.gov This highlights the power of using doubly labeled acetate to uncover previously unknown metabolic phenomena. nih.gov

Table 1: Metabolic Pathways Investigated Using this compound

| Metabolic Pathway | Key Labeled Metabolites | Research Focus |

|---|---|---|

| Tricarboxylic Acid (TCA) Cycle | Glutamate, Glutamine, GABA | Cellular energy production, neurotransmitter synthesis nih.govsciencecentral.in |

| Fatty Acid Synthesis | Lipids, Triacylglycerides | Lipid metabolism and storage in oleaginous yeast nih.gov |

| Gluconeogenesis | Glucose | Glucose production from non-carbohydrate precursors nih.gov |

This technique, known as ¹³C Metabolic Flux Analysis (¹³C-MFA), is a cornerstone for understanding cellular physiology in both health and disease. creative-proteomics.com It provides a quantitative framework to map the flow of carbon atoms through a metabolic network, offering a detailed picture of cellular function. creative-proteomics.com

The presence of two adjacent ¹³C nuclei in metabolites derived from this compound gives rise to ¹³C-¹³C spin-spin coupling (J-coupling) in NMR spectra. The magnitude of these coupling constants is dependent on the number of bonds separating the coupled nuclei and the dihedral angles between them. This phenomenon provides a unique "isotopic fingerprint" that can be used for unambiguous compound identification and conformational analysis. rsc.org

The analysis of these coupling patterns in metabolites like glutamate allows for the determination of isotopomer populations, which in turn provides detailed information about the metabolic pathways that produced them. nih.gov For example, the specific multiplet structures of glutamate carbons can distinguish between molecules that have passed through the TCA cycle once versus multiple times. nih.gov This level of detail is crucial for accurately modeling metabolic fluxes. nih.gov

A significant limitation of ¹³C NMR is its inherently low sensitivity due to the low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus. nih.gov Hyperpolarization techniques, such as dissolution Dynamic Nuclear Polarization (d-DNP) and parahydrogen-induced polarization (PHIP), can overcome this limitation by increasing the ¹³C polarization by several orders of magnitude. nih.govnih.gov

This compound can serve as a precursor for the production of hyperpolarized [1,2-¹³C₂]acetate. The resulting hyperpolarized acetate can then be introduced into a biological system, and its metabolic conversion into other molecules can be monitored in real-time with unprecedented sensitivity. nih.gov This has paved the way for in vivo metabolic imaging studies that can visualize metabolic processes in real-time. nih.govnih.gov For instance, hyperpolarized [1-¹³C]acetate has been used to study fatty acid metabolism in the context of various diseases. nih.gov

Table 2: Comparison of NMR Signal Enhancement with Hyperpolarized ¹³C-Acetate

| Technique | Polarization Enhancement | Key Advantage |

|---|---|---|

| Dissolution Dynamic Nuclear Polarization (d-DNP) | >10,000-fold acs.org | Applicable to a wide range of molecules nih.gov |

These hyperpolarization methods are transforming the field of metabolic research, enabling the non-invasive study of dynamic biochemical processes in living systems.

Mass Spectrometry (MS) Applications of this compound

In the realm of mass spectrometry, this compound finds its primary application as a component of the mobile phase in liquid chromatography-mass spectrometry (LC-MS).

Ammonium acetate is a commonly used mobile phase additive in reversed-phase liquid chromatography due to its volatility and its ability to improve chromatographic peak shape and ionization efficiency in the mass spectrometer. mtc-usa.comshimadzu.comucl.ac.uk It is particularly useful for maintaining a near-neutral pH, which can be beneficial for the separation of certain classes of compounds. mtc-usa.com

While the use of unlabeled ammonium acetate is widespread, the application of this compound as a mobile phase additive is more specialized. In certain isotopic labeling experiments, it may be used to maintain a consistent isotopic background or to act as an internal standard for quantification. The presence of the ¹³C label allows it to be distinguished from its unlabeled counterpart in the mass spectrometer.

Ammonium acetate is compatible with electrospray ionization (ESI), a common ionization technique in LC-MS, and can be used in both positive and negative ion modes. researchgate.net Its volatility ensures that it does not contaminate the mass spectrometer source. shimadzu.comucl.ac.uk However, it's important to note that the choice of mobile phase additive can significantly impact ionization efficiency, and the optimal additive is often compound-dependent.

Table 3: Properties of Ammonium Acetate as an LC-MS Mobile Phase Additive

| Property | Description |

|---|---|

| Volatility | Readily evaporates in the MS source, preventing contamination shimadzu.comucl.ac.uk |

| pH Control | Provides a near-neutral pH environment mtc-usa.com |

| Ionization Compatibility | Suitable for both positive and negative electrospray ionization (ESI) researchgate.net |

The use of ¹³C-labeled mobile phase additives, such as this compound, can be a valuable tool in advanced LC-MS-based metabolomics research for improving compound annotation and relative quantification. acs.org

Enhanced Detection of Phosphopeptides using MALDI-MS with Ammonium Acetate

The analysis of phosphopeptides by MALDI-MS is often hindered by the low signal response of these molecules compared to their non-phosphorylated counterparts. core.ac.uknih.gov Research has shown that the addition of ammonium salts, including ammonium acetate, to the MALDI matrix substantially enhances the signal for phosphopeptides. core.ac.uknih.govsigmaaldrich.com In equimolar mixtures, the addition of an ammonium salt can make the phosphopeptide peaks the most intense signals in the spectrum. nih.gov This enhancement allows for the identification of phosphopeptides in unfractionated proteolytic digests and can generate sufficient ion signals for subsequent fragmentation analysis to confirm phosphorylation sites. core.ac.uknih.gov The technique is effective with common matrices like α-cyano-4-hydroxycinnamic acid and 2,5-dihydroxybenzoic acid (DHB). core.ac.uknih.gov While the unlabeled compound enhances detection, this compound would be used in quantitative phosphoproteomics studies as an internal standard to correct for variability.

| Peptide Mixture Component | Relative Signal Intensity (Standard Matrix) | Relative Signal Intensity (Matrix with Ammonium Acetate) | Observation |

|---|---|---|---|

| Non-phosphorylated Peptide | High | Variable (may decrease relative to phosphopeptide) | - |

| Singly Phosphorylated Peptide | Low | Significantly Enhanced | Signal becomes prominent |

| Multiply Phosphorylated Peptide | Very Low / Undetectable | Clearly Detectable / Enhanced | Enables detection and analysis |

Native Mass Spectrometry for Probing Protein Structure and Stability

Native mass spectrometry is a powerful technique for studying proteins and their complexes in a state that preserves non-covalent interactions. This requires analytical conditions that are close to physiological. Ammonium acetate is a widely used volatile buffer in native MS because it provides adequate ionic strength to maintain the protein's native-like structure during electrospray ionization (ESI) without forming strong adducts with the protein ions. escholarship.orgnih.gov This allows the study of protein stoichiometry, conformation, and stability. rsc.orgnih.gov

The choice of buffer is paramount in native MS experiments. Non-volatile salts like sodium chloride (NaCl), while physiologically relevant, can suppress the MS signal and form adducts. escholarship.org More importantly, the identity of the ions in solution can significantly affect protein stability, a phenomenon described by the Hofmeister series. escholarship.orgnih.gov

Studies comparing bovine serum albumin (BSA) in ammonium acetate versus other salts like NaCl show that the protein is significantly more stable in ammonium acetate. escholarship.orgnih.gov In ammonium acetate, BSA exhibits a narrow charge-state distribution, indicative of a folded, compact conformation. nih.gov In contrast, in NaCl solution, the charge-state distribution is much broader, with higher charge states indicating that a significant fraction of the protein has unfolded. escholarship.orgnih.gov This demonstrates that ammonium acetate preferentially stabilizes the folded form of proteins compared to many common biochemical buffers, making it an excellent choice for native MS, though it may confer higher stability than what is present in a true cellular environment. escholarship.org

| Buffer (50 mM) | Observed Charge-State Distribution | Average Charge State | Inferred Conformation |

|---|---|---|---|

| Ammonium Acetate (AmmAc) | Narrow (+14 to +18) | Low | Folded / Compact nih.gov |

| Sodium Chloride (NaCl) | Broad (+13 to +42) | High | Partially Unfolded nih.gov |

| Potassium Chloride (KCl) | Broad | High | Partially Unfolded nih.gov |

| Sodium Acetate (NaAc) | Broad | Intermediate | Partially Unfolded nih.gov |

High-Resolution Mass Spectrometry for Isotopic Tracing and Metabolomics

High-resolution mass spectrometry (HRMS) can distinguish between molecules with very small mass differences, making it indispensable for metabolomics and isotopic tracing studies. nih.gov In this context, isotopically labeled compounds like this compound are used as tracers to follow the metabolic fate of acetate.

In a typical experiment, a biological system (e.g., cell culture) is supplied with a 13C-labeled nutrient. fda.gov If this compound is used as a carbon source, the two 13C atoms can be traced as they are incorporated into downstream metabolites, such as fatty acids or intermediates of the Krebs cycle. HRMS is used to measure the mass isotopologue distributions (MIDs) of these metabolites. nih.gov An isotopologue is a molecule that differs only in its isotopic composition. By analyzing the pattern and abundance of different isotopologues for a given metabolite, researchers can deduce the activity of metabolic pathways (i.e., metabolic flux). fda.govuab.edu This provides a dynamic view of cellular metabolism that is not achievable with simple abundance measurements.

| Isotopologue | Description | Relative Abundance (Hypothetical) | Metabolic Implication |

|---|---|---|---|

| M+0 | All ¹²C atoms (unlabeled) | 60% | Derived from endogenous unlabeled sources. |

| M+1 | One ¹³C atom | 5% | Minor contribution from natural abundance or other pathways. |

| M+2 | Two ¹³C atoms | 30% | Direct incorporation of one molecule of Acetyl-CoA derived from ¹³C₂-Acetate. |

| M+3 | Three ¹³C atoms | 2% | Minor pathway activity or multiple turns of the Krebs cycle. |

| M+4 | Four ¹³C atoms | 3% | Incorporation from multiple labeled precursors, indicating progression through the Krebs cycle. |

Role in Organic Synthesis and Catalytic Chemistry

Ammonium (B1175870) Acetate-¹³C₂ as a Precursor in Isotopic Labeling of Organic Compounds

The primary role of Ammonium Acetate-¹³C₂ is to serve as a donor of a doubly carbon-13 labeled acetate (B1210297) unit (¹³CH₃¹³COO⁻). This makes it a crucial precursor in biosynthetic studies and for the synthesis of complex molecules where tracing the metabolic fate of carbon atoms is required. nih.govresearchgate.net In these experiments, organisms or enzyme systems are fed ¹³C-labeled acetate, and the resulting products are analyzed, typically by Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry, to determine the position of the ¹³C labels. researchgate.net This technique elucidates biosynthetic pathways. For instance, feeding experiments with ¹³C-labeled sodium acetate have been used to demonstrate its role as a precursor in the biosynthesis of compounds like paxisterol. researchgate.net

Ammonium Acetate-¹³C₂ offers a convenient and soluble source of the acetate ion for such labeling studies. sigmaaldrich.com The ¹³C₂-labeling is particularly powerful as it allows for the detection of intact two-carbon units in the final product through the observation of ¹³C-¹³C spin-spin coupling in NMR spectroscopy. researchgate.net This provides more detailed information than using singly labeled acetate. The labeled acetate can be converted into acetyl-CoA within biological systems, a fundamental building block for a vast array of natural products. researchgate.net Therefore, Ammonium Acetate-¹³C₂ is a key starting material for producing ¹³C₂-labeled organic compounds, pharmaceuticals, and polymers for research purposes. rsc.org

Function of Ammonium Acetate in Multi-Component Organic Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued in organic synthesis for their efficiency and atom economy. nih.gov Ammonium acetate is a prominent reagent in many MCRs, where it typically serves as the source of nitrogen. nih.govwisdomlib.org

Ammonium acetate is widely used in the three-component synthesis of 2,4,5-trisubstituted imidazoles. echemcom.comrsc.org In this reaction, a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonium acetate react to form the imidazole (B134444) ring. echemcom.comchemmethod.com Ammonium acetate plays a dual role: it provides the two nitrogen atoms required for the imidazole core (acting as a reagent) and also facilitates the reaction as a catalyst. echemcom.comresearchgate.net The catalytic role arises from its decomposition into ammonia (B1221849) and acetic acid in the reaction medium; the acetic acid then acts as a Brønsted acid catalyst to accelerate the condensation steps. echemcom.comresearchgate.net Studies have shown that increasing the molar ratio of ammonium acetate can significantly increase the reaction rate and yield, highlighting its crucial role beyond that of a simple nitrogen source. echemcom.com

| Aldehyde (1.0 mmol) | Dicarbonyl (1.0 mmol) | Ammonium Acetate (mmol) | Catalyst (mol%) | Solvent | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Chlorobenzaldehyde | Benzoin | 3 | CuI (20) | DMSO | 90 | 75 | rsc.org |

| 4-Chlorobenzaldehyde | Benzoin | 3 | CuI (15) | Butanol | 60 | 91 | rsc.org |

| Benzaldehyde | Benzil | 50 | None | Ethanol | 40 | >70 | echemcom.com |

| 4-Nitrobenzaldehyde | Benzil | 3 | CuI (15) | Butanol | 50 | 95 | rsc.org |

Ammonium acetate serves as an efficient and convenient source of ammonia for the synthesis of various nitrogen-containing compounds. indianchemicalsociety.com It is a key reagent in the Borch reaction, a reductive amination method used to synthesize primary, secondary, and tertiary amines. wikipedia.org In this reaction, ammonium acetate provides the ammonia needed to form an imine or iminium ion from a ketone or aldehyde, which is then reduced to the corresponding amine. It is also used in the synthesis of tertiary amines from alcohols in the presence of an iridium catalyst. guidechem.com Furthermore, it has been employed as the nitrogen source in the one-pot, multi-component synthesis of other heterocyclic systems like benzoxazoles and isoquinolines. acs.orgnih.gov

Mechanistic Studies Involving Ammonium Acetate in Organic Transformations

The utility of ammonium acetate in organic synthesis stems from its unique chemical properties, allowing it to function through several distinct mechanistic pathways.

In many reactions, ammonium acetate functions as both a Brønsted acid catalyst and a stable, easy-to-handle source of ammonia (an ammonia surrogate). indianchemicalsociety.com As the salt of a weak acid (acetic acid) and a weak base (ammonia), it exists in equilibrium with its constituent parts in solution. echemcom.comstackexchange.com

CH₃COONH₄ ⇌ CH₃COOH + NH₃

The acetic acid generated in this equilibrium can protonate reactants, activating them towards nucleophilic attack and catalyzing reactions such as condensations. echemcom.com Simultaneously, the ammonia is available to act as a nucleophile. rsc.org This dual functionality is leveraged in the synthesis of heterocycles like pyridines and imidazoles, where the in-situ generation of both the acid catalyst and the nitrogen nucleophile from a single, solid reagent simplifies the reaction setup and avoids the use of gaseous ammonia. echemcom.comacs.org

When heated strongly, solid ammonium acetate undergoes dehydration (pyrolysis) to form acetamide (B32628) and water. wikipedia.orgdur.ac.uk This reaction is a classic method for amide bond formation directly from a carboxylic acid and ammonia, bypassing the initial acid-base reaction that forms an unreactive salt. masterorganicchemistry.com

CH₃COONH₄ (s) → CH₃C(O)NH₂ (l) + H₂O (g)

The thermal decomposition drives off water, pushing the equilibrium towards the formation of the amide. dur.ac.ukpcc.eu This principle, demonstrated with ammonium acetate since 1858, is a foundational method for amide synthesis, although it often requires high temperatures. dur.ac.ukmasterorganicchemistry.com The mechanism involves the equilibrium between the ammonium acetate salt and its constituent acid and amine; at high temperatures, nucleophilic attack of ammonia on the protonated carboxylic acid, followed by dehydration, leads to the amide product. stackexchange.com

Future Directions and Emerging Research Frontiers

Integration of [1,2-¹³C₂]-Acetate Tracing with Multi-Omics Data (e.g., Proteomics, Transcriptomics)

A significant frontier in metabolic research is the integration of ¹³C-metabolic flux analysis (¹³C-MFA) with other omics disciplines like transcriptomics and proteomics. frontiersin.org This integration aims to move beyond measuring metabolic rates in isolation and toward a comprehensive understanding of how metabolic activities are regulated and interconnected with gene expression and protein synthesis.

By combining [1,2-¹³C₂]-acetate tracing data with transcriptomics, researchers can correlate metabolic flux changes with the expression levels of genes encoding specific enzymes in a pathway. For instance, an observed shift in acetate (B1210297) utilization for lipid synthesis could be linked to the upregulation of genes for enzymes like ATP-citrate lyase and fatty acid synthase. biorxiv.org Some computational MFA approaches have begun to incorporate gene expression data, for example, by weighting flux minimization objectives based on transcript levels. frontiersin.org The development of single-cell sequencing technologies further allows for tracing cell lineages and clarifying the dynamics of lineage commitment at an unprecedented resolution, which can be linked to metabolic phenotypes. springernature.com

Similarly, integrating flux data with proteomics, which measures the abundance of proteins, can provide a more direct link between enzyme levels and metabolic function. ¹³C-MFA protocols often rely on measuring the isotopic enrichment in protein-bound amino acids as a stable and abundant source of labeling information. nih.gov This inherently links metabolism to protein synthesis. By correlating the flux of ¹³C from acetate into amino acid pools with quantitative proteomics data, researchers can investigate how metabolic pathways support the synthesis of specific proteins and how changes in the proteome influence metabolic network activity. This multi-omics approach provides a powerful framework for building more comprehensive and predictive models of cellular physiology.

Development of Advanced Analytical Platforms for Enhanced Resolution and Throughput

The precision and scope of [1,2-¹³C₂]-acetate tracing studies are critically dependent on the analytical platforms used to measure isotopic labeling patterns. frontiersin.org Future advancements are focused on enhancing the resolution, sensitivity, and throughput of these technologies.

High-resolution mass spectrometry (MS) is a cornerstone of modern metabolomics. nih.gov Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are continually being improved. researchgate.net For instance, the use of high-resolution gas chromatography-quadrupole time-of-flight mass spectrometry (GC-EI-QTOF) allows for the comprehensive assessment of tandem MS (MS/MS) fragments of amino acids, providing detailed positional information of isotopes that significantly improves the accuracy of flux calculations. nih.govoup.com While nuclear magnetic resonance (NMR) spectroscopy provides rich positional information on ¹³C labels, it has traditionally been limited by lower sensitivity compared to MS. wiley.comnih.gov

Emerging platforms are addressing the limitations of traditional methods. Capillary electrophoresis-mass spectrometry (CE-MS), for example, is a promising technique that offers rapid and highly accurate determination of isotopomer patterns without the need for chemical derivatization of molecules like amino acids. oup.com Recent developments in CE-MS allow for highly accurate data acquisition from very small sample sizes, equivalent to as few as 10⁴–10⁵ prokaryotic cells. oup.com Such advancements are crucial for analyzing samples with limited biomass and for enabling higher throughput in metabolic phenotyping. acs.org

| Analytical Platform | Key Advantages | Common Applications in ¹³C Tracing | References |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | High separation efficiency for volatile compounds, extensive fragmentation libraries. | Analysis of protein-bound amino acids, organic acids from central carbon metabolism. | researchgate.netnih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Applicable to a wide range of non-volatile compounds, high sensitivity. | Analysis of TCA cycle intermediates, nucleotides, and lipids. | researchgate.netfda.gov |

| High-Resolution Mass Spectrometry (e.g., QTOF, Orbitrap) | High mass accuracy and resolution, enabling confident identification of isotopologues. | Detailed isotopomer analysis, distinguishing between molecules with very similar masses. | researchgate.netnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed positional information of isotopes (isotopomer analysis), non-destructive. | Tracing ¹³C-¹³C spin coupling patterns to resolve complex pathway activities. | wiley.comnih.gov |

| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | Requires small sample volumes, rapid analysis, suitable for charged metabolites without derivatization. | Analysis of underivatized amino acids and other polar central metabolites. | oup.com |

Expansion of [1,2-¹³C₂]-Acetate Applications to New Biological Systems and Disease Models

While acetate tracing has been used in various contexts, its application continues to expand to new biological systems and disease models, providing novel insights into metabolic adaptations. Acetate serves as a key source of acetyl-CoA for biosynthesis and energy production in many organisms. nih.gov

Research using [1,2-¹³C₂]-acetate has been instrumental in dissecting complex metabolic compartments in the brain. nih.gov Studies in rats revealed the existence of two different tricarboxylic acid (TCA) cycles, one preferentially metabolizing acetate, which is associated with glial cells like astrocytes. nih.gov In immunology, recent work has identified acetate as a critical in vivo fuel for CD8+ T cells, where it contributes significantly to the TCA cycle, a finding with implications for understanding immune cell function during infection. nih.gov

In cancer research, [1,2-¹³C₂]-acetate tracing is used to probe the metabolic reprogramming that is a hallmark of cancer. nih.gov For example, it can be used to trace de novo fatty acid synthesis, a pathway often upregulated in cancer cells to support membrane production for rapid proliferation. biorxiv.org Furthermore, there is growing interest in applying ¹³C-MFA to understand and optimize biopharmaceutical production in cell lines like Chinese Hamster Ovary (CHO) cells, which are used to produce a majority of therapeutic monoclonal antibodies. fda.gov Tracing how these cells utilize nutrients like acetate can lead to strategies for improving protein yield and quality. fda.gov The application of acetate tracers is also well-established in microorganisms like yeast and insect cells. nih.gov This expansion into diverse models continues to underscore the versatility of acetate as a metabolic probe.

| Biological System/Disease Model | Key Metabolic Insight from Acetate Tracing | References |

|---|---|---|

| Rat Brain (Neuroscience) | Demonstrated distinct metabolic compartments and TCA cycles, with acetate being a key substrate for glial cells. | nih.gov |

| CD8+ T Cells (Immunology) | Identified acetate as a critical in vivo fuel source for the TCA cycle in effector T cells. | nih.gov |

| Cancer Cells | Used to trace de novo fatty acid synthesis and other biosynthetic pathways upregulated in tumors. | biorxiv.orgnih.gov |

| Chinese Hamster Ovary (CHO) Cells | Proposed for metabolic flux analysis to understand and optimize monoclonal antibody production. | fda.gov |

| Yeast and Insect Cells | Demonstrated efficient incorporation into amino acids and lipids, serving as a cost-effective tracer. | nih.gov |

Q & A

Q. How can researchers synthesize and purify Ammonium Acetate-13C2 for isotopic labeling experiments?

- Methodological Answer : this compound is typically synthesized by neutralizing 13C2-labeled acetic acid with ammonium hydroxide under controlled pH conditions (pH ~6.5–7.5). Post-synthesis, purification involves recrystallization using a solvent system of ethanol and water to remove unreacted precursors. Isotopic purity (>99%) should be confirmed via 13C nuclear magnetic resonance (NMR) spectroscopy, with peaks at δ 24.5 ppm (13CH3COO−) and δ 179.2 ppm (13COO−) . For large-scale preparations, lyophilization is recommended to avoid thermal decomposition .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Researchers must adhere to:

- Ventilation : Use fume hoods to prevent inhalation of aerosols, as ammonium salts can release ammonia under acidic conditions .

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to avoid skin/eye contact, which may cause irritation .

- Waste Disposal : Collect isotopically labeled waste separately for incineration or regulatory-compliant disposal to prevent environmental contamination .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

- Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Use a hydrophilic interaction liquid chromatography (HILIC) column paired with a triple quadrupole MS to separate and detect 13C2-labeled acetate ions (m/z 62 → 44 transition) .

- Ion Chromatography (IC) : Employ a conductivity detector with a carbonate eluent system to resolve acetate-13C2 from unlabeled analogs, ensuring baseline separation .

Advanced Research Questions

Q. How can isotopic scrambling be minimized in metabolic flux analysis (MFA) using this compound?

- Methodological Answer : To mitigate scrambling:

- Cell Culture Design : Use short incubation times (<24 hrs) and quench metabolism rapidly with cold methanol to prevent isotope redistribution via side reactions .

- Tracer Validation : Perform parallel experiments with uniformly labeled 13C6-glucose to distinguish acetate-specific labeling patterns from cross-talk in central carbon metabolism .

- Computational Correction : Apply flux balance analysis (FBA) models that account for potential isotopic dilution in mitochondrial acetyl-CoA pools .

Q. What experimental strategies resolve contradictions in isotopic enrichment data from this compound tracing studies?

- Methodological Answer : Contradictions often arise from:

- Isotopic Purity : Verify batch consistency via 13C NMR and adjust for impurities (e.g., unlabeled acetate) using internal standards like Sodium Formate-13C .

- Analytical Parameters : Standardize MS ionization conditions (e.g., ESI voltage) to avoid preferential ionization of labeled vs. unlabeled species .

- Biological Variability : Normalize enrichment data to cell-specific uptake rates (e.g., µmol/gDCW/hr) using parallel 14C-radiotracer assays .

Q. How to design a reproducible protocol for NMR-based structural studies of protein-acetate interactions using this compound?

- Methodological Answer :

- Sample Preparation : Use deuterated buffers (e.g., D2O) to suppress background signals. Maintain acetate concentrations ≤100 mM to avoid line broadening in 13C NMR spectra .

- Dynamic Nuclear Polarization (DNP) : Enhance sensitivity for low-abundance protein-bound acetate by doping samples with biradical polarizing agents (e.g., AMUPol) .

- Control Experiments : Include unlabeled acetate to distinguish specific binding from nonspecific interactions via difference spectra .

Q. What methodologies address challenges in tracking environmental ammonia-13C2 cycling using isotopic derivatives of this compound?

- Methodological Answer :

- Field Sampling : Pair discrete water samples with concurrent pH/temperature measurements to correct for ammonia volatilization, which skews 13C enrichment ratios .

- Stable Isotope Probing (SIP) : Use NanoSIMS to map 13C incorporation into microbial biomass, ensuring a detection threshold of 0.1 atom% 13C .

- Model Integration : Couple experimental data with geochemical models (e.g., PHREEQC) to predict isotopic fractionation during nitrification/denitrification .

Research Design and Reproducibility

Q. How can researchers ensure reproducibility in longitudinal studies involving this compound?

- Methodological Answer :

- Batch Documentation : Record synthesis dates, storage conditions (−20°C in argon atmosphere), and NMR validation reports for each reagent batch .

- Interlaboratory Calibration : Share reference samples with collaborating labs to harmonize LC-MS/MS parameters (e.g., collision energy, dwell time) .

- Data Transparency : Publish raw isotopic ratios and metadata (e.g., instrument settings) in repositories like MetaboLights to facilitate replication .

Q. What computational tools are recommended for integrating multi-omics data from this compound tracing experiments?

- Methodological Answer :

- Fluxomics : Use INCA (Isotopomer Network Compartmental Analysis) to model 13C labeling in metabolic networks, incorporating constraints from transcriptomics/proteomics .

- Pathway Enrichment : Apply MetaboAnalyst 5.0 to correlate isotopic enrichment patterns with KEGG pathways, adjusting for false discovery rates (FDR <0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.